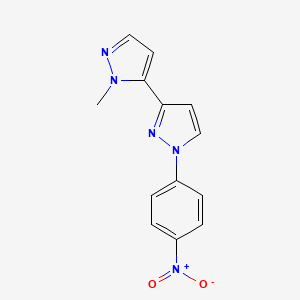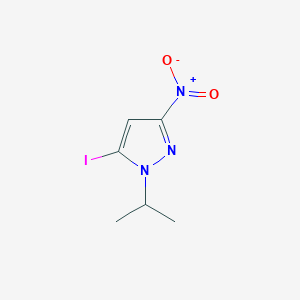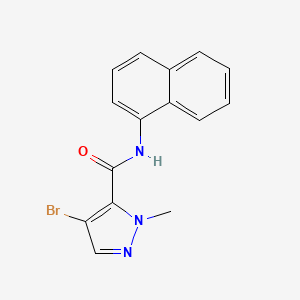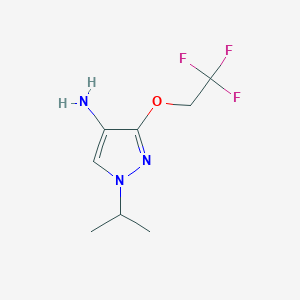![molecular formula C19H20ClN3O2 B10905386 N-(4-chloro-2-methylphenyl)-2-oxo-2-[2-(1-phenylbutan-2-ylidene)hydrazinyl]acetamide](/img/structure/B10905386.png)
N-(4-chloro-2-methylphenyl)-2-oxo-2-[2-(1-phenylbutan-2-ylidene)hydrazinyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(1-Benzylpropylidene)hydrazino]-N~1~-(4-chloro-2-methylphenyl)-2-oxoacetamide is a complex organic compound that features a hydrazino group linked to a benzylpropylidene moiety and an oxoacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1-Benzylpropylidene)hydrazino]-N~1~-(4-chloro-2-methylphenyl)-2-oxoacetamide typically involves the condensation of hydrazine derivatives with benzylidene compounds under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the hydrazone linkage.
-
Step 1: Preparation of Hydrazine Derivative
- React hydrazine hydrate with an appropriate benzylidene compound.
- Use a solvent like ethanol or methanol.
- Maintain the reaction temperature between 50-70°C.
- Isolate the hydrazine derivative by filtration and recrystallization.
-
Step 2: Condensation Reaction
- Mix the hydrazine derivative with 4-chloro-2-methylphenyl-2-oxoacetamide.
- Use a catalyst such as acetic acid or sodium acetate.
- Conduct the reaction at room temperature or slightly elevated temperatures (25-40°C).
- Purify the final product through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2-(1-Benzylpropylidene)hydrazino]-N~1~-(4-chloro-2-methylphenyl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the hydrazone group to hydrazine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
Oxidation Products: Oxo derivatives.
Reduction Products: Hydrazine derivatives.
Substitution Products: Substituted derivatives with various functional groups.
Scientific Research Applications
2-[2-(1-Benzylpropylidene)hydrazino]-N~1~-(4-chloro-2-methylphenyl)-2-oxoacetamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural features.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action.
Industrial Applications: It is utilized in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-[2-(1-Benzylpropylidene)hydrazino]-N~1~-(4-chloro-2-methylphenyl)-2-oxoacetamide involves its interaction with specific molecular targets. The hydrazone group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzymatic activity. Additionally, the compound can interact with DNA, causing structural modifications that affect gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(2-Bromobenzylidene)hydrazino]-N-(3-chloro-4-methylphenyl)-2-oxoacetamide
- 2-[2-(4-Butoxybenzylidene)hydrazino]-N-(2-methylphenyl)-2-oxoacetamide
- 2-[2-(2-Hydroxybenzylidene)hydrazino]-N-(4-methylphenyl)benzamide
Uniqueness
2-[2-(1-Benzylpropylidene)hydrazino]-N~1~-(4-chloro-2-methylphenyl)-2-oxoacetamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of the benzylpropylidene moiety and the 4-chloro-2-methylphenyl group contributes to its enhanced reactivity and potential therapeutic applications compared to similar compounds.
Properties
Molecular Formula |
C19H20ClN3O2 |
|---|---|
Molecular Weight |
357.8 g/mol |
IUPAC Name |
N-(4-chloro-2-methylphenyl)-N'-(1-phenylbutan-2-ylideneamino)oxamide |
InChI |
InChI=1S/C19H20ClN3O2/c1-3-16(12-14-7-5-4-6-8-14)22-23-19(25)18(24)21-17-10-9-15(20)11-13(17)2/h4-11H,3,12H2,1-2H3,(H,21,24)(H,23,25) |
InChI Key |
BLILTGYMDXQKBI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=NNC(=O)C(=O)NC1=C(C=C(C=C1)Cl)C)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tetraethyl 2,2'-[decane-1,10-diylbis(oxybenzene-4,1-diylmethylylidene)]dipropanedioate](/img/structure/B10905304.png)
![2-{[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B10905312.png)


![methyl 1-cyclopentyl-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10905328.png)


![4-[(4-amino-1-methyl-1H-pyrazol-3-yl)oxy]benzoic acid](/img/structure/B10905344.png)
![2-(1H-benzotriazol-1-yl)-N'-[(E)-(5-bromo-2-hydroxy-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B10905356.png)
![2-ethoxy-N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B10905359.png)
![1-methyl-4-nitro-N'-[(Z)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B10905367.png)
![2,4-dichloro-N-[(1Z)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline](/img/structure/B10905368.png)
![N-[(1E,2E)-3-(4-bromophenyl)prop-2-en-1-ylidene]-2-(2-chlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B10905382.png)
![1-(2-{3-[4-(difluoromethoxy)phenyl]-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl}-2-oxoethyl)-5-(3-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B10905388.png)
